Estrogen Component Differentiation: 17β-Estradiol (Zoely) vs. Ethinylestradiol (Conventional COCs)
Zoely contains 17β-estradiol, an estrogen chemically identical to endogenous human estradiol, whereas most COCs contain ethinylestradiol (EE), a synthetic analog with approximately 100-fold greater hepatic potency. This fundamental chemical difference translates into quantifiably lower hepatic impact for Zoely. In a 6-cycle, randomized, open-label trial comparing Zoely (NOMAC 2.5 mg / E2 1.5 mg, 24/4 regimen) to a COC containing levonorgestrel 150 µg / EE 30 µg (21/7 regimen) in 121 healthy women, the Zoely group demonstrated statistically significantly smaller changes across multiple hemostatic, lipid, and carbohydrate metabolism parameters from baseline to cycle 6 [1].
| Evidence Dimension | Hemostatic and metabolic parameter changes from baseline to cycle 6 |
|---|---|
| Target Compound Data | NOMAC/E2 (Zoely): Negligible changes in glucose and insulin parameters; essentially unchanged lipid profile; smaller increase in C-reactive protein (CRP); less effect on most haemostatic indices |
| Comparator Or Baseline | LNG 150 µg / EE 30 µg (21/7 regimen) |
| Quantified Difference | Lipids: unchanged with NOMAC/E2 vs. decreased HDL cholesterol and increased LDL cholesterol/triglycerides with LNG/EE; Glucose/insulin: negligible changes with NOMAC/E2 vs. adverse changes with LNG/EE; CRP: much smaller increase with NOMAC/E2 |
| Conditions | Randomized, open-label, 6-cycle study; 121 healthy women aged 18-50 years; NOMAC/E2 2.5 mg/1.5 mg (24/4 regimen) vs. LNG/EE 150 µg/30 µg (21/7 regimen) |
Why This Matters
This reduced hepatic impact of 17β-estradiol translates to a more favorable metabolic and hemostatic safety profile compared to EE-containing COCs, which is a critical consideration for clinical selection and risk-benefit assessment.
- [1] Ågren UM, Anttila M, Mäenpää-Liukko K, et al. Effects of a monophasic combined oral contraceptive containing nomegestrol acetate and 17β-oestradiol compared with one containing levonorgestrel and ethinylestradiol on haemostasis, lipids and carbohydrate metabolism. Eur J Contracept Reprod Health Care. 2011;16(6):444-457. View Source
